(24S)-环阿魏酸-3,24,25-三醇 24,25-丙酮缩醛

描述

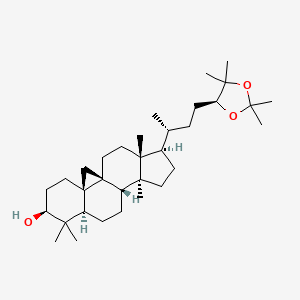

“(24S)-Cycloartane-3,24,25-triol 24,25-acetonide” is a type of triterpenoid . It is a high-purity natural product that is often used for reference standards, pharmacological research, and as an inhibitor . It is isolated from the barks of Aphanamixis polystachya .

Molecular Structure Analysis

The molecular formula of “(24S)-Cycloartane-3,24,25-triol 24,25-acetonide” is C33H56O3 . Its molecular weight is 500.8 g/mol . The quality of this compound is confirmed by HPLC, NMR, and MS .Physical And Chemical Properties Analysis

“(24S)-Cycloartane-3,24,25-triol 24,25-acetonide” appears as a crystal . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

Vitamin D3 Metabolite Synthesis

The compound is utilized in the synthesis of 24R,25- and 24S,25-dihydroxycholecalciferol , which are important metabolites of vitamin D3 . These metabolites have been studied for their role in calcium metabolism and bone health. The synthesis process involves irradiation and chemical reactions that yield these biologically significant derivatives.

Stereoselective Synthesis Research

Research into the stereoselectivity of this compound provides insights into the stereochemistry of metabolic hydroxyl groups at C-24 . This is crucial for understanding the biological activity of vitamin D3 metabolites and can lead to the development of new drugs with specific desired effects based on their stereochemical configuration.

Calcium Transport Stimulation

Studies have shown that derivatives of vitamin D3, such as those synthesized from this compound, preferentially stimulate intestinal calcium transport . This application is significant for the treatment of conditions related to calcium deficiency and could lead to advancements in therapies for osteoporosis and other bone-related diseases.

Biological Activity Investigation

The compound is used to investigate the biological activity exhibited by 24,25-dihydroxycholecalciferol . Understanding the biological implications of this activity can contribute to the development of treatments for diseases that involve calcium and phosphate metabolism.

Pharmaceutical Intermediates

This compound serves as an intermediate in the preparation of pharmaceuticals . It is involved in the synthesis of various derivatives that have potential therapeutic applications, particularly in the field of endocrinology.

Chemical Synthesis of Steroids

The compound is a precursor in the chemical synthesis of steroids . Steroids have a wide range of applications in medicine, including anti-inflammatory agents, immunosuppressants, and as components of cancer treatment regimens.

作用机制

Target of Action

The primary targets of “(24S)-Cycloartane-3,24,25-triol 24,25-acetonide” are currently unknown. This compound is a triterpenoid , a class of compounds known to interact with a wide range of biological targets

Mode of Action

As a triterpenoid , it may interact with its targets by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Triterpenoids are known to be involved in a variety of biological processes, including inflammation, cell proliferation, and apoptosis

Result of Action

Given its classification as a triterpenoid , it may have potential anti-inflammatory, anticancer, or other therapeutic effects.

属性

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O3/c1-21(10-13-26-28(4,5)36-29(6,7)35-26)22-14-16-31(9)24-12-11-23-27(2,3)25(34)15-17-32(23)20-33(24,32)19-18-30(22,31)8/h21-26,34H,10-20H2,1-9H3/t21-,22-,23+,24+,25+,26+,30-,31+,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOVENLMJPWCSK-YKTJEFOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(OC(O1)(C)C)(C)C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H]1C(OC(O1)(C)C)(C)C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126055 | |

| Record name | 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57576-31-5 | |

| Record name | 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57576-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

pyrimidin-2-one](/img/structure/B1150522.png)

![(1R,9S,10R)-10-(hydroxymethyl)-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B1150527.png)